molecular formula C18H14N4O3S2 B2547611 N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 946329-40-4

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2547611
CAS No.: 946329-40-4
M. Wt: 398.46
InChI Key: GJEDGMUXLVOJMH-UHFFFAOYSA-N
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Description

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The thiophene and triazolo[3,2-b][1,3]thiazole moieties are synthesized separately and then coupled through a series of reactions involving amination and cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c23-17(11-3-4-13-14(8-11)25-10-24-13)19-6-5-12-9-27-18-20-16(21-22(12)18)15-2-1-7-26-15/h1-4,7-9H,5-6,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEDGMUXLVOJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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